
1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety. This unique structure imparts distinct chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of the methylthio and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of the hydrazine moiety. Common synthetic routes may include:
Electrophilic Aromatic Substitution: Introduction of the methylthio and trifluoromethylthio groups via electrophilic aromatic substitution reactions.
Hydrazine Addition: Subsequent reaction of the substituted phenyl compound with hydrazine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the hydrazine moiety or the sulfur-containing groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the hydrazine moiety.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced hydrazine derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of the hydrazine moiety allows it to form hydrazones with carbonyl compounds, which can further undergo various transformations. The trifluoromethylthio group enhances its lipophilicity and may influence its interaction with biological membranes and proteins.
Comparison with Similar Compounds
- 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)hydrazine
- 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine
Comparison:
- Structural Differences: The position of the trifluoromethylthio group on the phenyl ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Unique Properties: 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine is unique due to its specific substitution pattern, which may confer distinct steric and electronic effects, influencing its overall behavior in chemical and biological systems.
Properties
Molecular Formula |
C8H9F3N2S2 |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
[2-methylsulfanyl-6-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2S2/c1-14-5-3-2-4-6(7(5)13-12)15-8(9,10)11/h2-4,13H,12H2,1H3 |
InChI Key |
QYBBGGFNHSBFFO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CC=C1)SC(F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



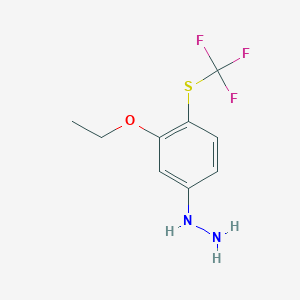
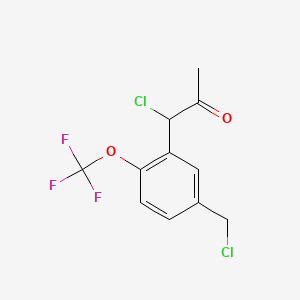


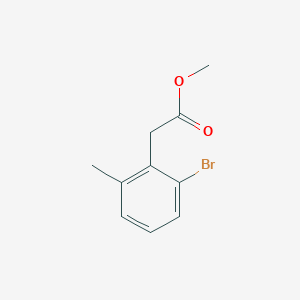
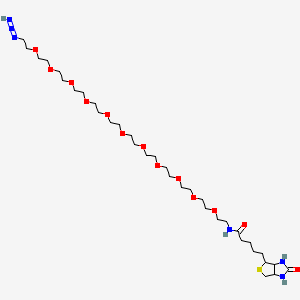
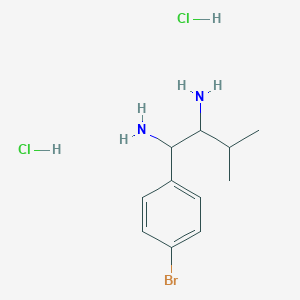
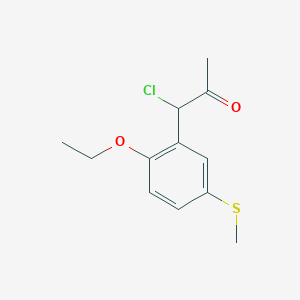
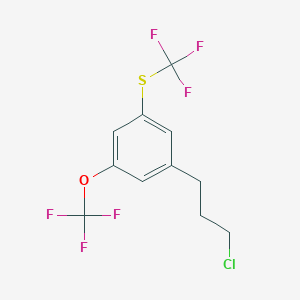
![4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one](/img/structure/B14050574.png)



